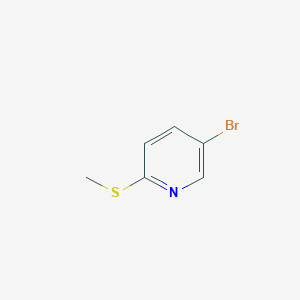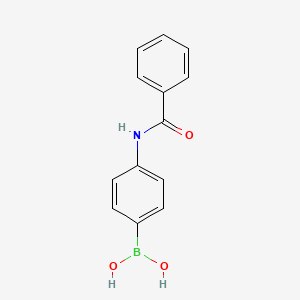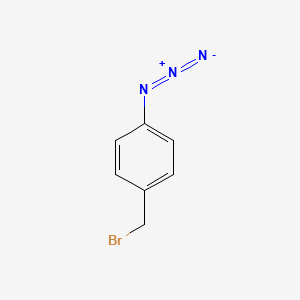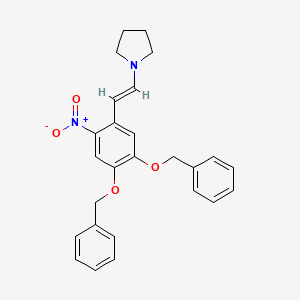
5-溴-2-(甲硫基)吡啶
概述
描述
5-Bromo-2-(methylthio)pyridine is a chemical compound that is part of the broader family of bromopyridines, which are often used as intermediates in the synthesis of various organic molecules. While the provided papers do not directly discuss 5-Bromo-2-(methylthio)pyridine, they do provide insights into similar brominated pyridines and their applications in organic synthesis, which can be extrapolated to understand the potential uses and characteristics of 5-Bromo-2-(methylthio)pyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a key area of interest due to their utility in creating complex organic molecules. For instance, 5-Bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions, which is a method that could potentially be applied to 5-Bromo-2-(methylthio)pyridine as well . Additionally, 5-Methyl-3-(bromomethyl)pyridine hydrobromide is synthesized from 5-methylnicotinic acid, suggesting that brominated pyridines can be derived from nicotinic acid analogs, which might be a viable route for synthesizing 5-Bromo-2-(methylthio)pyridine .
Molecular Structure Analysis
The molecular structure of bromopyridines is often analyzed using X-ray diffraction (XRD) and density functional theory (DFT) . These techniques provide insights into the geometry, electronic structure, and potential reactivity of the molecules. For 5-Bromo-2-(methylthio)pyridine, similar methods could be employed to determine its precise structure and electronic properties.
Chemical Reactions Analysis
Bromopyridines participate in various chemical reactions, such as carbon-carbon coupling , Diels-Alder cycloadditions , and iodine-mediated cyclization . These reactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The reactivity of 5-Bromo-2-(methylthio)pyridine in such reactions would be an important area of study to understand its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines, such as their spectroscopic characteristics, non-linear optical (NLO) properties, and antimicrobial activities, are often studied using techniques like FT-IR, NMR, and DFT . These properties are essential for the practical application of these compounds in various fields, including materials science and medicinal chemistry. The properties of 5-Bromo-2-(methylthio)pyridine would likely be similar to those of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine .
科学研究应用
新型衍生物的合成
Ahmad 等人 (2017) 的一项研究表明,5-溴-2-(甲硫基)吡啶可用于高效合成新型基于吡啶的衍生物。此过程涉及钯催化的铃木交叉偶联反应,产生一系列吡啶衍生物。然后使用密度泛函理论 (DFT) 分析这些衍生物,以了解它们作为液晶手性掺杂剂的潜力。此外,还研究了它们的生物活性,包括抗血栓、生物膜抑制和溶血活性,一些化合物显示出中等的生物活性 (Ahmad 等人,2017).
光谱和光学研究
Vural 和 Kara (2017) 侧重于使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱对 5-溴-2-(三氟甲基)吡啶进行光谱表征。该研究还采用密度泛函理论来探索分子的优化几何结构和振动频率。此外,还研究了非线性光学性质和相互作用能,以及它对 pBR322 质粒 DNA 的影响及其抗菌活性 (Vural 和 Kara,2017).
分子结构和反应
Riedmiller 等人 (1999) 研究了 2-三甲基甲硅烷基-、2-三甲基锗烷基-和 2-三甲基锡烷基-吡啶的合成和分子结构,这些化合物衍生自 5-甲基-2-三甲基甲硅烷基-吡啶。这项研究重点介绍了这些化合物中取代基向氮杂原子的弯曲,并提供了对杂芳烃骨架内在性质的见解,经量子化学计算证实 (Riedmiller 等人,1999).
碳钢腐蚀的抑制
El-Lateef 等人 (2015) 探索了席夫碱(包括 5-溴-2-[(E)-(吡啶-3-亚氨基)甲基]苯酚)在酸性和含氯环境中抑制碳钢腐蚀的用途。该研究证明了这些化合物在腐蚀抑制方面的有效性,并得到了电化学、表面表征和量子化学方法的支持 (El-Lateef 等人,2015).
吡啶衍生物中的光反应
Vetokhina 等人 (2012) 研究了 2-(1H-吡唑-5-基)吡啶衍生物中的光反应。这项研究提供了一个罕见的例子,说明分子表现出三种类型的光反应,包括激发态分子内和分子间质子转移。这些过程使用光谱方法和量子化学计算进行分析,突出了该化合物的双重发光和荧光带的动力学耦合 (Vetokhina 等人,2012).
安全和危害
5-Bromo-2-(methylthio)pyridine may cause serious eye damage, respiratory irritation, skin irritation, and could be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes or skin, rinse cautiously with water .
属性
IUPAC Name |
5-bromo-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYLVDSPYTKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465421 | |
| Record name | 5-bromo-2-methylsulfanyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)pyridine | |
CAS RN |
51933-78-9 | |
| Record name | 5-bromo-2-methylsulfanyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(methylthio)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)







